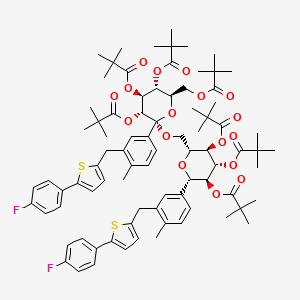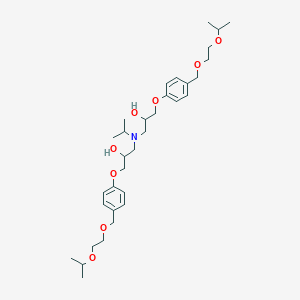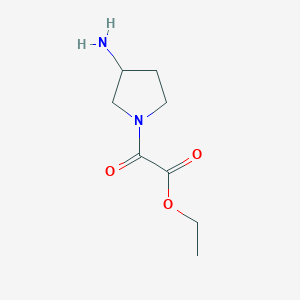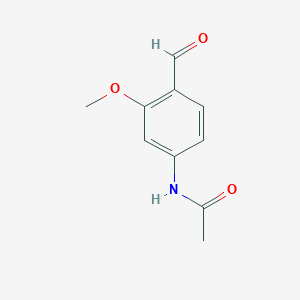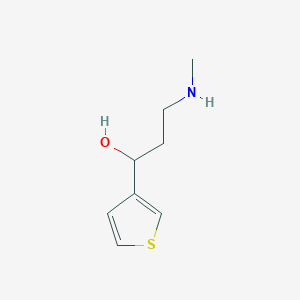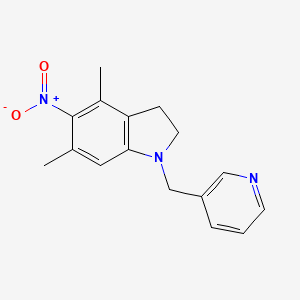
4,6-Dimethyl-5-nitro-1-(pyridin-3-ylmethyl)-2,3-dihydroindole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dimethyl-5-nitro-1-(pyridin-3-ylmethyl)-2,3-dihydroindole is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a nitro group, a pyridine ring, and a dihydroindole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethyl-5-nitro-1-(pyridin-3-ylmethyl)-2,3-dihydroindole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Nitration: Introduction of the nitro group into the aromatic ring.
Alkylation: Attachment of the pyridin-3-ylmethyl group to the indole core.
Cyclization: Formation of the dihydroindole structure through intramolecular reactions.
Each step requires specific reaction conditions, such as the use of strong acids for nitration, bases for alkylation, and catalysts for cyclization. The overall yield and purity of the final product depend on the optimization of these conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and high throughput. The use of automated systems for monitoring and controlling reaction parameters is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
4,6-Dimethyl-5-nitro-1-(pyridin-3-ylmethyl)-2,3-dihydroindole can undergo various chemical reactions, including:
Oxidation: Conversion of the dihydroindole core to an indole structure.
Reduction: Reduction of the nitro group to an amino group.
Substitution: Replacement of functional groups on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Electrophilic or nucleophilic reagents, depending on the nature of the substitution reaction.
Major Products
The major products formed from these reactions include various derivatives of the original compound, each with potentially different properties and applications.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structure and reactivity.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 4,6-Dimethyl-5-nitro-1-(pyridin-3-ylmethyl)-2,3-dihydroindole exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to changes in cellular processes. The nitro group and pyridine ring are key functional groups that contribute to its reactivity and interaction with biological molecules.
Comparison with Similar Compounds
4,6-Dimethyl-5-nitro-1-(pyridin-3-ylmethyl)-2,3-dihydroindole can be compared with other similar compounds, such as:
4,6-Dimethyl-5-nitroindole: Lacks the pyridin-3-ylmethyl group, resulting in different chemical properties.
5-Nitro-1-(pyridin-3-ylmethyl)-2,3-dihydroindole: Similar structure but without the dimethyl groups, affecting its reactivity.
4,6-Dimethyl-1-(pyridin-3-ylmethyl)-2,3-dihydroindole: Lacks the nitro group, leading to different biological activity.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that are not present in the other compounds.
Properties
Molecular Formula |
C16H17N3O2 |
|---|---|
Molecular Weight |
283.32 g/mol |
IUPAC Name |
4,6-dimethyl-5-nitro-1-(pyridin-3-ylmethyl)-2,3-dihydroindole |
InChI |
InChI=1S/C16H17N3O2/c1-11-8-15-14(12(2)16(11)19(20)21)5-7-18(15)10-13-4-3-6-17-9-13/h3-4,6,8-9H,5,7,10H2,1-2H3 |
InChI Key |
XKJFFHTTWFFWOP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(CCN2CC3=CN=CC=C3)C(=C1[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N6-[(Allylamino]carbonothioyl]lysine-13C6,15N2](/img/structure/B13854859.png)
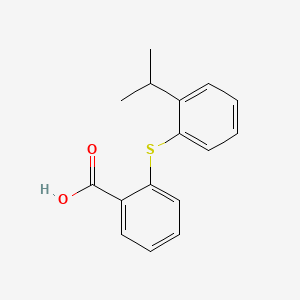
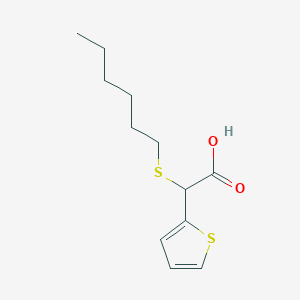
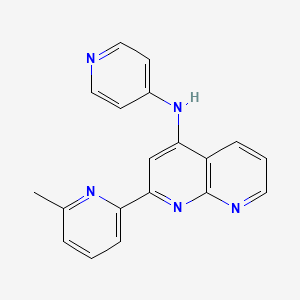
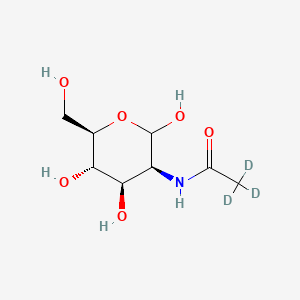
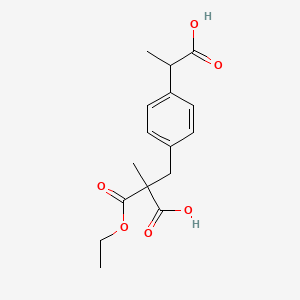
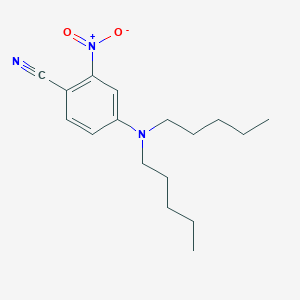
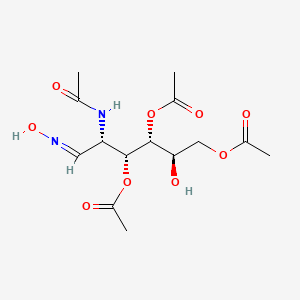
![7-Chloro-4,4-diphenyl-1,2,3,4-tetrahydro-benzo[4,5]imidazo[1,2-a]pyridine](/img/structure/B13854915.png)
